REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([CH:12]2[CH2:14][CH2:13]2)=[CH:9][O:10]C)[C:3]=1OC.S(=O)(=O)(O)O.[CH2:22]1COCC1>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:12]2[CH2:14][CH2:13]2)[CH:9]=[O:10])[C:3]=1[CH3:22]
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Name
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2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropyl-1-methoxyethene
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Quantity
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1.02 g
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Type
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reactant
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Smiles
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ClC1=C(C(=NC=C1)C(=COC)C1CC1)OC
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the resulting mixture was concentrated at 50° C. under reduced pressure
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Type
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ADDITION
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Details
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The resulting mixture was poured into water and neutralized with saturated sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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WASH
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Details
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The resulting organic layer was washed with saturated salt water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=4:1)
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Name
|
|
Type
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product
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Smiles
|
ClC1=C(C(=NC=C1)C(C=O)C1CC1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |